9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core with various substituents such as chlorine, ethyl, and methyl groups. It has a molecular formula of C15H14ClN3O and a molecular weight of 287.74 g/mol .
Preparation Methods
The synthesis of 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of carboxylic anhydrides or acid chlorides to acylate 5-acetyl-4-aminopyrimidines, followed by cyclization to form the desired benzodiazepine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its benzodiazepine core, which is known for its anxiolytic and sedative properties.
Mechanism of Action
The mechanism of action of 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It may bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s unique structure allows it to interact with various pathways, potentially influencing neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Similar compounds to 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one include:
7-Chloro-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido(3,2-c)(1,5)benzodiazepin-5-one: This compound has a trifluoromethyl group instead of a chlorine atom, which may alter its chemical properties and biological activity.
8,9-Dichloro-11-ethyl-6-methylpyrido(3,2-c)(1,5)benzodiazepin-5-one: The presence of two chlorine atoms in this compound may result in different reactivity and interactions compared to the single chlorine atom in the original compound.
Properties
CAS No. |
133626-95-6 |
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Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
9-chloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H14ClN3O/c1-3-19-13-9-10(16)6-7-12(13)18(2)15(20)11-5-4-8-17-14(11)19/h4-9H,3H2,1-2H3 |
InChI Key |
BHJPHEXSIGFNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
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